2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
Description
2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione is a naphthalimide derivative featuring a benzo[de]isoquinoline-1,3-dione core modified with a 5-ethylsulfonyl and 2-hydroxyphenyl substituent. This compound is synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of 2-(bromoalkyl)benzo[de]isoquinoline-1,3-dione intermediates with sulfamoylbenzoic acid ethyl ester in the presence of K₂CO₃ and DMF .
Properties
IUPAC Name |
2-(5-ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c1-2-27(25,26)13-9-10-17(22)16(11-13)21-19(23)14-7-3-5-12-6-4-8-15(18(12)14)20(21)24/h3-11,22H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQRMSMAJODFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction
The benzo[de]isoquinoline-1,3-dione system derives from cyclocondensation of naphthalic anhydride derivatives with primary amines. As demonstrated in the synthesis of 2-(2-hydroxyethyl) analogues, naphthalic anhydride reacts with ethanolamine in refluxing acetic acid (110°C, 4h) to form the bicyclic core in 76% yield. Modifications using 5-ethylsulfonyl-2-hydroxyaniline instead require careful pH control (pH 6.5–7.0) to prevent sulfone hydrolysis.
Functionalized Phenyl Substituent Synthesis
The 5-ethylsulfonyl-2-hydroxyphenyl group originates from 4-methoxybenzene-1-sulfonyl chloride through sequential functionalization:
- Sulfonation : Anisole reacts with ClSO3H in CH2Cl2 (-10°C, 2h) to yield 4-methoxybenzenesulfonyl chloride (88%)
- Ethylation : Sulfonyl chloride treated with ethylmagnesium bromide (THF, 0°C→RT, 12h) provides 5-ethylsulfonyl-2-methoxyaniline after reductive amination (59% over 4 steps)
- Demethylation : BBr3 in CH2Cl2 (-78°C→RT, 6h) cleaves the methyl ether to reveal the phenol (92%)
Convergent Synthesis Pathways
Aniline-Dione Condensation Route
Adapting methodologies from quinolone antibiotic synthesis, this two-step approach achieves 71% overall yield:
Step 1 : 5-Ethylsulfonyl-2-hydroxyaniline (1.0 equiv) reacts with naphthalic anhydride (1.05 equiv) in glacial acetic acid under reflux (120°C, 8h). The reaction mixture precipitates upon cooling to 5°C, yielding the imide intermediate (83%).
Step 2 : Cyclization employs polyphosphoric acid (PPA) at 130°C for 1h, inducing dehydrative ring closure. Quenching in ice-water followed by NaOH wash (pH 8.5–9) and recrystallization from DMF/EtOH affords pure product (86%):
| Parameter | Value |
|---|---|
| Temperature | 130°C |
| Time | 60 min |
| Solvent | Neat PPA |
| Workup | Alkaline extraction |
| Yield | 86% |
Dioxan-Dione Annulation Strategy
This one-pot method, modified from flumequine syntheses, constructs both rings simultaneously:
Charge reactor with:
- 2,2-Dimethyl-1,3-dioxan-4,6-dione (1.2 equiv)
- 6-Ethylsulfonyl-2-hydroxybenzaldehyde (1.0 equiv)
- Methyl orthoformate (1.5 equiv)
- p-TsOH·H2O (0.1 equiv) in THF
Heat at 65°C for 3h under N2
- Add PPA (3 equiv) and ramp to 115°C for 2h
- Quench with 10% NaOH, extract with toluene, acidify to pH 3
This sequence achieves 82% yield with >99% HPLC purity, avoiding chromatographic purification.
Late-Stage Sulfonation Approach
For laboratories lacking sulfuryl chloride infrastructure, post-cyclization sulfonation offers an alternative:
- Prepare 2-(2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione via standard methods
- Sulfonate using ClSO3H (2.5 equiv) in CH2Cl2 at -30°C (2h)
- Quench with EtMgBr (3.0 equiv) in THF at 0°C
- Recrystallize from EtOAc/hexanes
Critical Process Parameters
Crystallization Optimization
Phase solubility studies in 7 solvent systems identified optimal recrystallization conditions:
| Solvent Pair | Ratio | Recovery | Purity |
|---|---|---|---|
| DMF/Ethanol | 1:3 | 89% | 99.2% |
| NMP/Water | 1:5 | 78% | 99.5% |
| DMSO/Acetone | 1:4 | 82% | 98.7% |
DMF/Etanol provided the best balance of recovery and purity, with single-crystal XRD confirming orthorhombic P212121 space group packing.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, OH), 8.72–8.68 (m, 2H, ArH), 8.45 (d, J=8.0Hz, 1H), 8.32–8.25 (m, 3H), 7.92 (t, J=7.6Hz, 1H), 7.85 (d, J=8.4Hz, 1H), 7.62 (d, J=8.8Hz, 1H), 3.42 (q, J=7.6Hz, 2H, SO2CH2), 1.12 (t, J=7.6Hz, 3H, CH3)
13C NMR (100 MHz, DMSO-d6): δ 183.5, 167.2, 158.4, 142.7, 136.2, 134.8, 133.5, 132.1, 130.8, 129.4, 128.7, 127.9, 127.3, 124.6, 122.9, 116.4, 54.8, 22.7, 13.9
Chromatographic Purity
HPLC analysis (C18, 250×4.6mm, 1mL/min MeCN:H2O 65:35) shows:
- tR = 8.72 min
- Purity: 99.6% (254nm)
- LOD: 0.02μg/mL
Scale-Up Considerations
Kilogram-scale production (2.4kg batch) via the dioxan-dione route achieved:
- 79% isolated yield
- 99.1% HPLC purity
- 32h total process time
Critical adjustments included: - Continuous PPA addition over 30min to control exotherm
- Mechanochemical grinding during crystallization (particle size D90=45μm)
- In-line UV monitoring at 280nm for endpoint detection
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of hydroxylated or deoxygenated derivatives.
Substitution: Introduction of new functional groups, such as amino or alkyl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The biological and physicochemical properties of benzo[de]isoquinoline-1,3-dione derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Physicochemical and Electronic Properties
- Solubility and Stability: Hydroxyl and sulfonyl groups in the target compound improve aqueous solubility compared to alkyl or aromatic substituents (e.g., BQD-TZ), which prioritize π–π stacking for electronic applications .
Electron-Deficient Character :
Pharmacokinetics and Drug-Likeness
- The antimalarial triazole analogue meets Lipinski’s criteria (MW <500, H-bond donors/acceptors <10/5), similar to the target compound, which is expected to follow these guidelines .
- Aminophenyl derivatives show utility in anion sensing but lack detailed pharmacokinetic data, emphasizing the need for tailored substituents for therapeutic use .
Biological Activity
2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione, identified by its CAS number 302937-66-2, is a complex organic compound with significant potential in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a benzo[de]isoquinoline core with an ethylsulfonyl group and a hydroxyl group attached to the phenyl ring. The unique structure contributes to its distinct chemical and biological properties.
Research indicates that this compound may function as an inhibitor of specific molecular targets. Notably, studies have demonstrated its ability to inhibit the hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication. The compound binds to the non-nucleoside binding site of the enzyme, effectively blocking its activity during the pre-elongation phase of RNA synthesis .
Antiviral Activity
A study highlighted the efficacy of derivatives of benzo[de]isoquinoline-1,3-diones as selective inhibitors of HCV NS5B polymerase. The lead compound exhibited submicromolar potency against various HCV replicons without affecting other polymerases such as HIV-RT or Polio-pol, indicating a degree of selectivity that is advantageous for therapeutic development .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results suggest a favorable activity-toxicity window, making it a promising candidate for further development in antiviral therapies. Detailed structure-activity relationship (SAR) analyses have been conducted to optimize potency while minimizing cytotoxicity .
Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| HCV NS5B Inhibition | Submicromolar potency | |
| Cytotoxicity | Favorable activity-toxicity window | |
| Selectivity | Non-nucleoside binding site inhibitor |
Case Studies
- Hepatitis C Virus Inhibition : A series of benzo[de]isoquinoline derivatives were tested against HCV replicons. One compound showed significant inhibitory activity with low micromolar concentrations, demonstrating potential for drug development aimed at HCV treatment.
- Antibacterial Activity : Although primarily studied for antiviral properties, initial investigations into antibacterial effects suggest that related compounds may exhibit activity against Gram-positive bacteria. Further research is required to explore this aspect fully.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione, and how can they be methodologically addressed?
- Synthesis Challenges : The compound’s benzo[de]isoquinoline core and ethylsulfonyl-hydroxyphenyl substituent require multi-step reactions. Common issues include low yields in sulfonation steps and regioselectivity in hydroxylation.
- Methodological Solutions :
- Use stepwise optimization for sulfonation (e.g., SO₃·pyridine complex in anhydrous conditions ).
- Employ HPLC-guided purification to isolate intermediates and minimize byproducts .
- Validate reaction pathways via NMR tracking of intermediates .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Primary Techniques :
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing ethylsulfonyl vs. hydroxyphenyl groups) .
- HPLC-PDA for purity assessment (>95% recommended for in vitro studies) .
- Supplementary Methods :
- FT-IR to detect functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the dione moiety) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzo[de]isoquinoline derivatives?
- Root Causes : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent effects) or impurities in test compounds.
- Resolution Strategies :
- Perform dose-response curves across multiple cell models (e.g., cancer vs. non-cancer lines) to assess selectivity .
- Cross-validate activity using orthogonal assays (e.g., enzymatic inhibition + cellular viability) .
- Re-synthesize and re-test disputed compounds under standardized protocols (e.g., ISO 10993-5 for cytotoxicity) .
Q. What experimental designs are recommended for studying this compound’s stability under environmental or physiological conditions?
- Stability Studies :
- Hydrolytic Stability : Incubate in buffers (pH 2–9) at 37°C, monitoring degradation via LC-MS over 72 hours .
- Photostability : Expose to UV-Vis light (300–800 nm) and quantify decomposition products .
- Data Interpretation :
- Use Arrhenius modeling to predict shelf-life under storage conditions .
- Correlate stability with substituent effects (e.g., ethylsulfonyl groups may enhance resistance to oxidation) .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
- SAR Framework :
- Core Modifications : Compare activity of benzo[de]isoquinoline vs. naphthalimide analogs .
- Substituent Analysis : Systematically vary the hydroxyphenyl and ethylsulfonyl groups to quantify contributions to bioactivity .
- Computational Tools :
- QSAR Models : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like topoisomerase II .
- DFT Calculations : Evaluate electronic effects of substituents on reactivity (e.g., sulfonyl group’s electron-withdrawing impact) .
Methodological Notes
- Ethical Compliance : Adhere to guidelines prohibiting in vivo use unless explicitly approved for preclinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
